

5-MCA-NAT: A Technical Guide for Neuroscience Research

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Disclaimer: 5-Methoxycarbonylamino-N-acetyltryptamine (**5-MCA-NAT**) is a research chemical. This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not intended for human or veterinary use.

Executive Summary

5-Methoxycarbonylamino-N-acetyltryptamine (**5-MCA-NAT**), also known as GR135531, is a derivative of melatonin that has garnered attention primarily for its effects on intraocular pressure. While its investigation has been largely confined to the field of ophthalmology, its interactions with melatonergic systems present potential, albeit underexplored, avenues for neuroscience research. This guide synthesizes the current technical data on **5-MCA-NAT**, including its known pharmacological profile, signaling pathways, and relevant experimental protocols. A significant portion of the available data is derived from non-neuronal systems, and critical information regarding its central nervous system (CNS) activity, such as blood-brain barrier permeability and behavioral effects, is notably absent from the current body of scientific literature. This document aims to provide a comprehensive overview of the existing knowledge to inform future neuroscientific inquiry.

Chemical and Physical Properties



Property	Value		
Formal Name	N-[3-[2-(acetylamino)ethyl]-1H-indol-5-yl]-carbamic acid, methyl ester		
Synonyms	GR135531, 5-MCA-NAT, MCA-NAT		
CAS Number	190277-13-5		
Molecular Formula	C14H17N3O3		
Molecular Weight	275.3 g/mol		
Appearance	Solid		
Solubility	Slightly soluble in Methanol		
SMILES	O=C(C)NCCC1=CNC2=C1C=C(NC(OC)=O)C= C2		

Pharmacology Mechanism of Action

5-MCA-NAT is recognized as a melatonin receptor agonist. Its primary mechanism of action involves interaction with the G-protein coupled melatonin receptors MT1 and MT2. It acts as a partial agonist at both of these receptors. Additionally, it is often cited as a selective ligand for the putative MT3 receptor, which has been identified as the enzyme quinone reductase 2 (NQO2). However, some evidence suggests that its physiological effects, such as the reduction of intraocular pressure, may not be mediated by NQO2, indicating the potential for an as-yet-unidentified melatonin receptor or an alternative mechanism of action.

Receptor Affinity and Potency

Quantitative data on the binding affinity (Ki) of **5-MCA-NAT** to a broad range of CNS receptors is currently unavailable in the public domain. The existing data primarily focuses on its functional potency at melatonin receptors, determined through cAMP inhibition assays.



Receptor	Cell Line	Assay Type	Parameter	Value (nM)
Human MT1	СНО	Forskolin- induced cAMP inhibition	EC50	440
Human MT2	СНО	Forskolin- induced cAMP inhibition	EC50	98

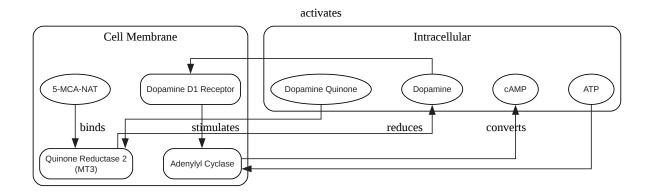
Data sourced from Cayman Chemical product information sheet.

Signaling Pathways

The known signaling pathways for **5-MCA-NAT** are linked to its activity at melatonin receptors. In cells expressing MT1 or MT2 receptors, **5-MCA-NAT** inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

In contrast, studies in chick retina have shown that **5-MCA-NAT** can lead to an increase in cAMP accumulation. This effect is proposed to be mediated through its interaction with quinone reductase 2 (NQO2), which in turn increases endogenous dopamine levels. Dopamine then acts on D1-like receptors to stimulate adenylyl cyclase and elevate cAMP.





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Proposed signaling pathway of **5-MCA-NAT** in chick retina.

Pharmacokinetics Blood-Brain Barrier Permeability

There is currently no published data on the ability of **5-MCA-NAT** to cross the blood-brain barrier. This represents a significant knowledge gap for its application in non-ocular neuroscience research. Standard in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), would be required to assess its potential for CNS penetration.

In Vivo Studies

The majority of in vivo research on **5-MCA-NAT** has been conducted in the context of ophthalmology, with a focus on its ocular hypotensive effects.

Ocular Hypotensive Effects in Animal Models



Animal Model	Condition	Administration	Dose	Maximum IOP Reduction
Glaucomatous Monkey	Laser-induced glaucoma	Topical (25 μL drop)	2%	19% (Day 5)
Normotensive Rabbit	Normal	Topical	100 μΜ	~30%
Glaucomatous Mice (DBA/2J)	Spontaneous glaucoma	Ocular	Not specified	Significant reduction

Data compiled from multiple sources.[1][2][3][4][5][6]

Neuroscientific Effects

To date, there are no published studies on the behavioral effects of **5-MCA-NAT** in rodent models of anxiety, depression, learning, memory, or sleep. The only reported neuroscientific effect comes from studies in the developing chick retina, where **5-MCA-NAT** was found to increase endogenous dopamine levels.

Experimental Protocols

The following protocols are generalized examples and would require optimization for specific experimental conditions.

cAMP Inhibition Assay in a Neuronal Cell Line

This protocol describes a method to determine the effect of **5-MCA-NAT** on cAMP levels in a neuronal cell line expressing melatonin receptors (e.g., SH-SY5Y).

Methodology:

- Cell Culture: Culture the neuronal cell line in appropriate media and conditions until confluent.
- Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.



- Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
- Compound Addition: Add varying concentrations of 5-MCA-NAT to the wells and incubate for 15 minutes.
- Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control)
 to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
- Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis: Plot the cAMP concentration against the log of the 5-MCA-NAT concentration and determine the EC₅₀ value.



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Workflow for cAMP inhibition assay.

In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines a procedure to measure the effect of local **5-MCA-NAT** administration on neurotransmitter levels in a specific brain region of an anesthetized rodent.

Methodology:

- Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame.
- Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).
- Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

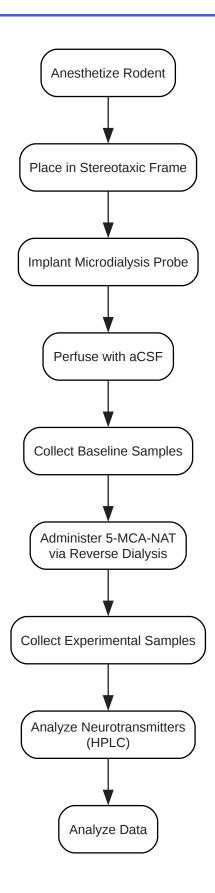






- Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
- Compound Administration: Switch the perfusion medium to aCSF containing a known concentration of **5-MCA-NAT** (reverse dialysis).
- Sample Collection: Continue to collect dialysate samples at regular intervals.
- Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using HPLC with electrochemical or mass spectrometric detection.
- Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of 5-MCA-NAT over time.





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Workflow for in vivo microdialysis experiment.



Synthesis and Analytical Methods Synthesis

A specific, detailed synthesis protocol for **5-MCA-NAT** is not readily available in the peer-reviewed literature. However, its structure is closely related to melatonin (N-acetyl-5-methoxytryptamine). The synthesis of **5-MCA-NAT** would likely involve the N-acetylation of 5-methoxycarbonylaminotryptamine or a similar precursor.

Analytical Methods

Quantification of **5-MCA-NAT** in formulation studies has been achieved using High-Performance Liquid Chromatography (HPLC). For detection in biological matrices such as brain tissue or plasma, a more sensitive method like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) would be required. A validated method for this purpose has not been published.

Conclusion and Future Directions

5-MCA-NAT is a melatonin receptor agonist with a pharmacological profile that has been primarily investigated in the context of ophthalmology. Its potential as a tool for broader neuroscience research is currently limited by a lack of fundamental data. Key areas for future investigation include:

- Comprehensive CNS Receptor Screening: Determining the binding affinity of 5-MCA-NAT at a wide range of CNS receptors is crucial to understand its selectivity and potential off-target effects.
- Blood-Brain Barrier Permeability: Assessing its ability to enter the CNS is a critical step in evaluating its potential for in vivo neuroscience research following systemic administration.
- In Vivo Behavioral Studies: Characterizing the effects of **5-MCA-NAT** in established rodent behavioral models is essential to understand its potential impact on CNS functions such as sleep, anxiety, and cognition.
- Neuronal Signaling Studies: Elucidating the downstream signaling cascades activated by 5-MCA-NAT in mammalian neurons will provide a deeper understanding of its mechanism of action in the brain.



Until these knowledge gaps are addressed, the utility of **5-MCA-NAT** as a research chemical for neuroscience will remain largely speculative.

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